N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

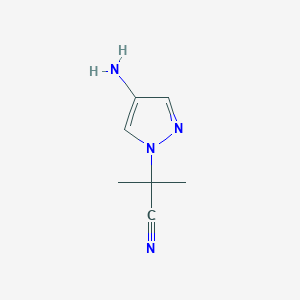

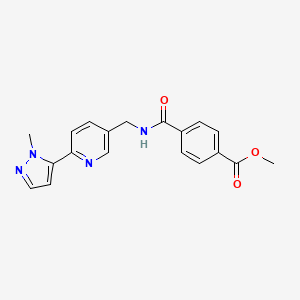

“N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains a propanamide group (a derivative of propanoic acid where the hydroxyl group has been replaced by an amine group), a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), and a pyrazole group (a heterocyclic compound consisting of a five-membered aromatic ring with two nitrogen atoms). The compound also contains a sulfonyl group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The propanamide group would introduce polarity to the molecule, and the aromatic rings (phenyl and pyrazole) would contribute to the compound’s rigidity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The phenyl group could undergo electrophilic aromatic substitution, and the pyrazole ring could participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

This compound's derivatives have been synthesized and evaluated for their biological activities, notably as inhibitors. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, leading to the identification of celecoxib, a potent and selective inhibitor of COX-2, which is significant for treating conditions like arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial Applications

Novel pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety have shown antimicrobial activities exceeding the activity of reference drugs, highlighting their potential in combating bacterial and fungal infections. This underscores the compound's role in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anti-Inflammatory and Analgesic Activities

The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. For instance, novel celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the versatility of this compound in pharmaceutical development (Küçükgüzel et al., 2013).

Antiviral Applications

Another area of application is in antiviral research, where derivatives of this compound have been shown to target specific viral DNA maturation processes, indicating potential for developing selective viral inhibitors. For example, a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication demonstrated excellent specificity and tolerability, suggesting its utility in CMV treatment (Buerger et al., 2001).

Cancer Research

In cancer research, derivatives have been synthesized to target specific cancer cell mechanisms. Compounds derived from the main structure have shown cytotoxic activities, indicating their potential as lead compounds in developing novel anticancer agents. This is exemplified by compounds exhibiting high tumor selectivity and potency, emphasizing the compound's role in creating new therapeutic options for cancer treatment (Gul et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c24-13-12-23-19(15-18(22-23)16-7-3-1-4-8-16)21-20(25)11-14-28(26,27)17-9-5-2-6-10-17/h1-10,15,24H,11-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBLUOPFYMISCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)